

Application of PKM2 Activator 3 in Studying Serine Metabolism

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Compound of Interest

Compound Name: PKM2 activator 3

Cat. No.: B7563882

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Introduction

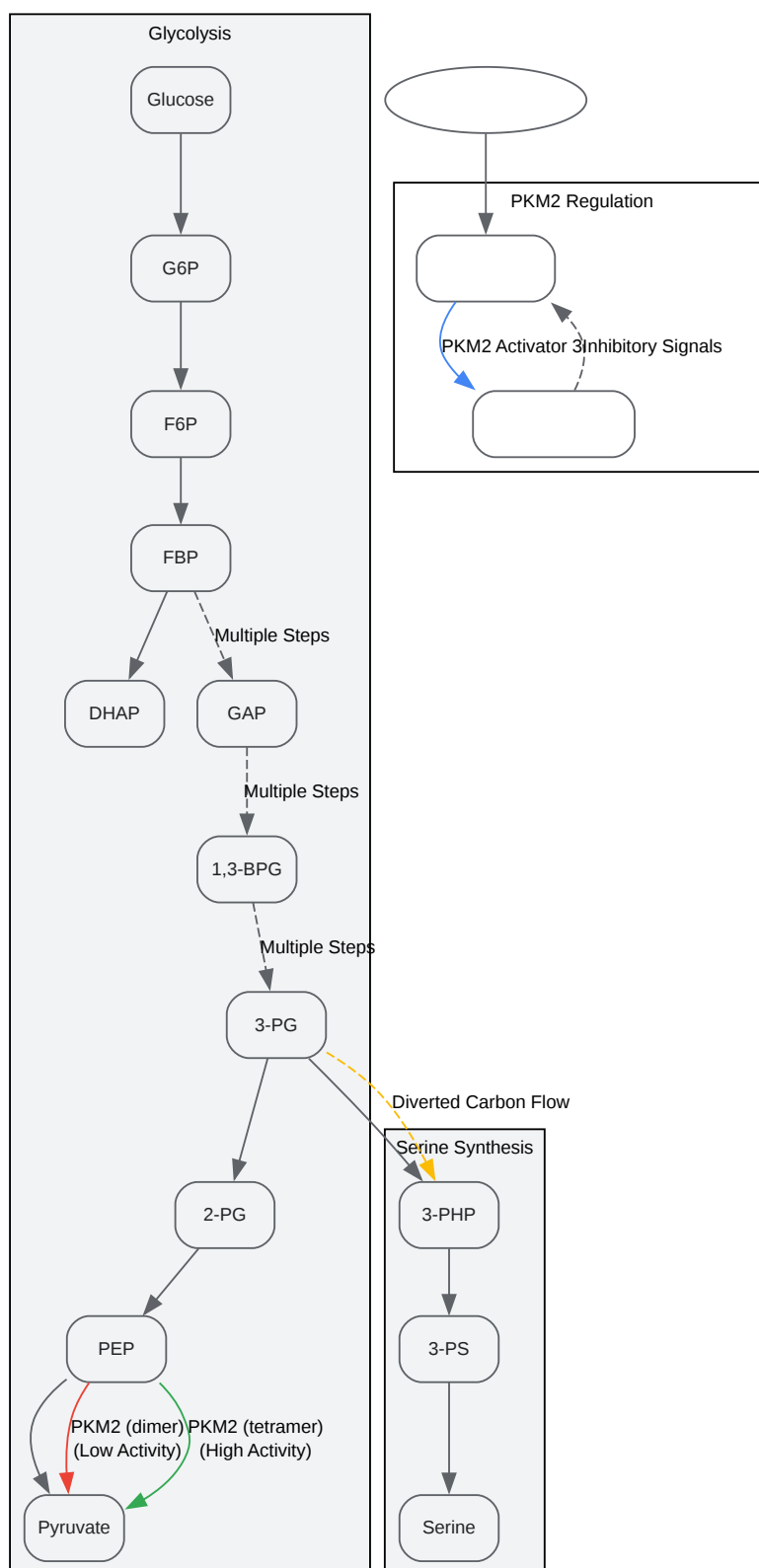
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is frequently overexpressed in cancer cells. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This regulation allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, including the de novo synthesis of serine, to support rapid proliferation.[1] Small molecule activators of PKM2, such as the compound referred to as **PKM2 activator 3** (a quinolone sulfonamide, also known as compound 9 in some publications), lock the enzyme in its active tetrameric form.[2] This forces a metabolic shift in cancer cells, providing a powerful tool to investigate the interplay between glycolysis and serine metabolism. This document provides detailed application notes and protocols for utilizing **PKM2 activator 3** in such studies.

Pharmacological activation of PKM2 shunts glycolytic intermediates away from the serine biosynthetic pathway, leading to a dependency on extracellular serine for survival, a state known as serine auxotrophy.[3] This induced metabolic vulnerability presents a potential therapeutic strategy for cancers dependent on serine biosynthesis.

Principle of Action

In proliferating cancer cells, the dimeric form of PKM2 has low enzymatic activity, leading to the accumulation of upstream glycolytic intermediates, including 3-phosphoglycerate (3-PG). 3-PG

is the entry point for the de novo serine synthesis pathway. **PKM2 activator 3** allosterically binds to PKM2, stabilizing the active tetrameric conformation. This mimics the activity of the PKM1 isoform, leading to a rapid conversion of phosphoenolpyruvate (PEP) to pyruvate. Consequently, the pool of 3-PG is depleted, reducing the carbon flow into the serine synthesis pathway and inducing serine auxotrophy.



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Diagram 1: Mechanism of **PKM2 Activator 3** on Serine Metabolism.

Data Presentation

The following tables summarize quantitative data from studies using PKM2 activators to investigate serine metabolism.

Table 1: In Vitro and Cellular Activity of **PKM2 Activator 3** (Compound 9)

Parameter	Cell Line	Value	Reference
AC50 (in cell lysate)	A549	45 nM	
PKM2 Activation (in cell lysate)	A549	6-fold	

Table 2: Metabolic Effects of **PKM2 Activator 3** in A549 Cells

Metabolite	Treatment	Change	Reference
15N-labeled Serine	0.5 μ M Compound 9 (24 hr)	Sharply reduced	
Total Serine	0.5 μ M Compound 9 (24 hr)	No significant change	
Ribulose-5-phosphate (R5p)	0.5 μ M Compound 9 (24 hr)	Decreased	
3-Phosphoglycerate (3-PG)	0.5 μ M Compound 9 (24 hr)	Decreased	

Table 3: Effect of PKM2 Activation on Cell Proliferation under Serine Deprivation

Cell Line	Treatment	Effect on Proliferation	Reference
A549	PKM2 Activator 3 + Serine Deprivation	Cytostatic (inhibition of proliferation)	
Carm1 knockout MEFs	TEPP-46 + Serine Deprivation	Abolished resistance to serine depletion	

Experimental Protocols

Protocol 1: Determination of PKM2 Activity in Cell Lysates

This protocol is designed to measure the activity of PKM2 in cells treated with an activator.

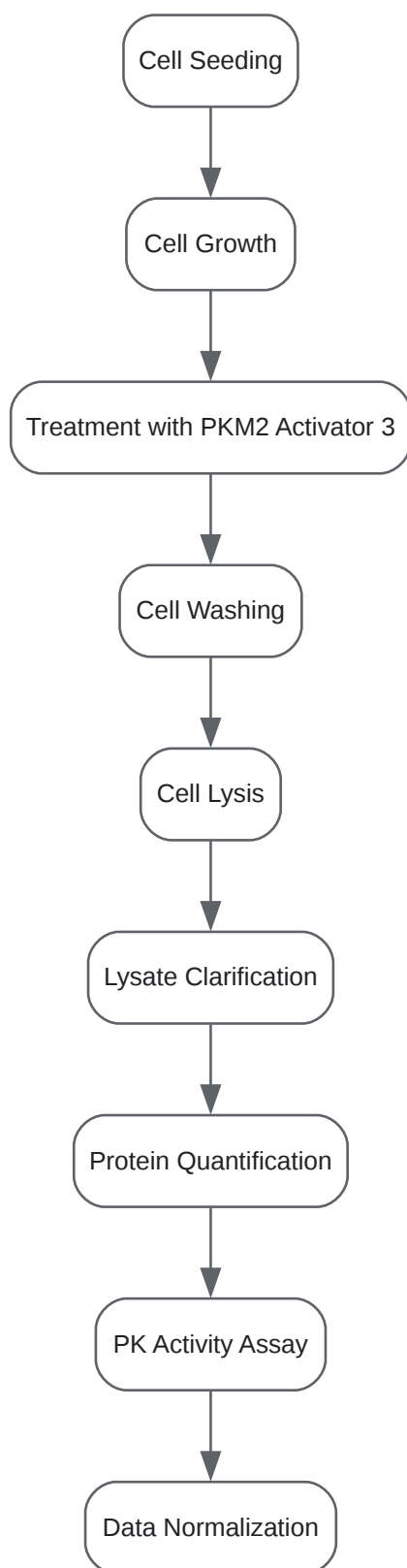
Materials:

- **PKM2 activator 3** (Compound 9)
- A549 lung carcinoma cells
- Cell culture medium (e.g., DMEM) with 10% FBS
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer)
- Pyruvate kinase activity assay kit
- Protein quantification assay (e.g., BCA assay)

Procedure:

- Seed A549 cells in a 6-well plate and grow to 70-80% confluency.
- Treat cells with varying concentrations of **PKM2 activator 3** for 90 minutes.
- Wash the cells twice with PBS.

- Lyse the cells with lysis buffer and collect the lysate.
- Clarify the lysate by centrifugation.
- Measure the protein concentration of the supernatant.
- Determine the pyruvate kinase activity in the lysate using a commercial assay kit, following the manufacturer's instructions.
- Normalize the pyruvate kinase activity to the protein concentration.



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Diagram 2: Workflow for PKM2 Activity Assay.

Protocol 2: Metabolomic Analysis of Serine Metabolism

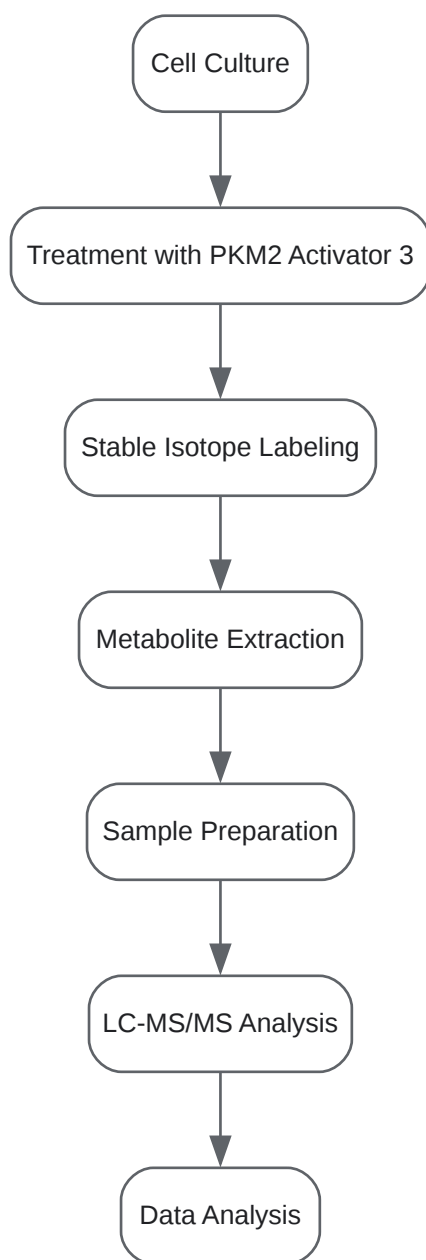
This protocol outlines the steps for analyzing the effect of PKM2 activation on the carbon flow into the serine synthesis pathway using stable isotope tracing.

Materials:

- **PKM2 activator 3** (Compound 9)
- A549 cells
- Culture medium, with and without serine
- [U-13C]-glucose or [15N]-glutamine
- Methanol (80%, pre-cooled)
- LC-MS/MS system

Procedure:

- Culture A549 cells in complete medium.
- Treat cells with **PKM2 activator 3** (e.g., 0.5 μ M) or DMSO (vehicle control) for 24 hours.
- For the final few hours of treatment, switch to a medium containing a stable isotope tracer (e.g., [15N]-glutamine to trace nitrogen into serine).
- Rapidly wash the cells three times with ice-cold PBS.
- Extract metabolites by adding pre-cooled 80% methanol and incubating on dry ice for 15 minutes.
- Collect the metabolite extracts and dry them down.
- Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
- Analyze the samples to determine the relative abundance of labeled and unlabeled serine and other relevant metabolites.



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